N-[(4-CHLOROPHENYL)METHYL]-3-IMINO-3H-BENZO[F]CHROMENE-2-CARBOXAMIDE
Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-3-IMINO-3H-BENZO[F]CHROMENE-2-CARBOXAMIDE is a synthetic organic compound belonging to the class of benzochromenes This compound is characterized by its complex structure, which includes a chlorophenyl group, an imino group, and a benzochromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-3-IMINO-3H-BENZO[F]CHROMENE-2-CARBOXAMIDE typically involves a multi-step process. One common method includes the condensation reaction of 1,1-diphenylprop-2-yn-1-ol with N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide in an acidic solution . This reaction is facilitated by the presence of an intramolecular hydrogen bond, which stabilizes the intermediate compounds and promotes the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-3-IMINO-3H-BENZO[F]CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with other functional groups.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-3-IMINO-3H-BENZO[F]CHROMENE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Industry: It is used in the development of photochromic dyes and other functional materials.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-3-IMINO-3H-BENZO[F]CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-acetyl-3-(2,4-difluorophenyl)iminobenzo[f]chromene-2-carboxamide: This compound shares a similar benzochromene core but differs in the substituents attached to the core structure.
4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide: Another related compound with a chromene core, but with different functional groups.
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-3-IMINO-3H-BENZO[F]CHROMENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-iminobenzo[f]chromene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2/c22-15-8-5-13(6-9-15)12-24-21(25)18-11-17-16-4-2-1-3-14(16)7-10-19(17)26-20(18)23/h1-11,23H,12H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJVVRIXGMJSFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=N)O3)C(=O)NCC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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